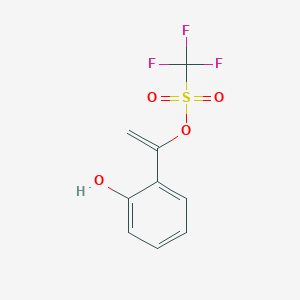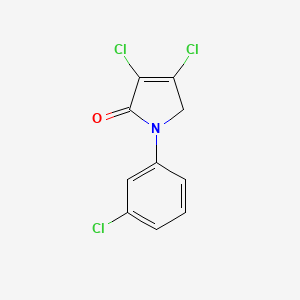
2,2'-Methylenebis(4-iodo-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(4-iodo-1H-pyrrole) is an organic compound that features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with an iodine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-iodo-1H-pyrrole) typically involves the reaction of pyrrole derivatives with iodine in the presence of a suitable oxidizing agent. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Industrial Production Methods
Industrial production methods for 2,2’-Methylenebis(4-iodo-1H-pyrrole) are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate): A similar compound with additional carboxylate groups, used in different synthetic applications.
2,2’-Methylenebis(3,4-dimethyl-5-pyrrolecarboxylate): Another derivative with methyl and carboxylate substitutions, offering different reactivity and applications.
Uniqueness
2,2’-Methylenebis(4-iodo-1H-pyrrole) is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
560134-93-2 |
|---|---|
Fórmula molecular |
C9H8I2N2 |
Peso molecular |
397.98 g/mol |
Nombre IUPAC |
4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2 |
Clave InChI |
HFNHKROHSTVZKW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1I)CC2=CC(=CN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)

![5,9-Methanoimidazo[1,5-D][1,4]oxazepine](/img/structure/B12582410.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)
![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)


![Phenol, 4,4'-[[4-[bis(4-methylphenyl)amino]phenyl]ethenylidene]bis-](/img/structure/B12582455.png)
![5-Amino-N~1~,N~3~-bis[3-(diethylamino)propyl]benzene-1,3-dicarboxamide](/img/structure/B12582456.png)
propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
